1-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzyl azide with 2-phenylethylamine in the presence of a copper catalyst to form the triazole ring. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation.
Comparison with Similar Compounds
1-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives such as:
- 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one
- 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine
These compounds share similar structural features but differ in their specific substituents and biological activities
Properties
Molecular Formula |
C18H17ClN4O |
---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C18H17ClN4O/c1-13-17(18(24)20-12-11-14-5-3-2-4-6-14)21-22-23(13)16-9-7-15(19)8-10-16/h2-10H,11-12H2,1H3,(H,20,24) |
InChI Key |
SNEPOJHCGYJMCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
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